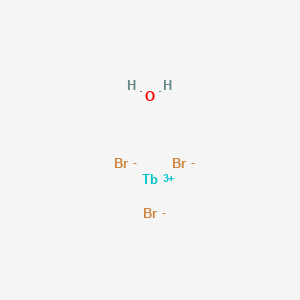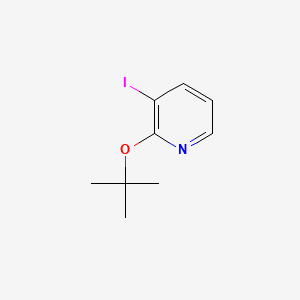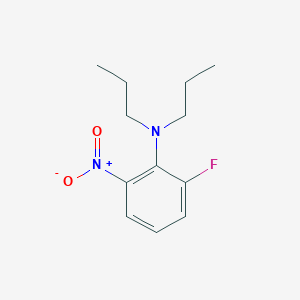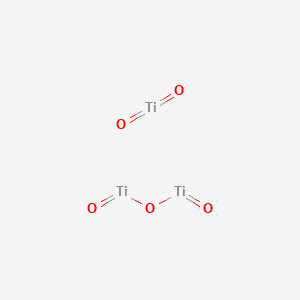
Dihydrogen hexabromoiridate(IV) hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrogen hexabromoiridate(IV) hexahydrate is a chemical compound with the molecular formula H₂IrBr₆·6H₂O. It is a coordination complex of iridium(IV) with bromide ions and water molecules. This compound is known for its unique properties and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Dihydrogen hexabromoiridate(IV) hexahydrate can be synthesized through the reaction of iridium(IV) chloride with an excess of hydrobromic acid. The reaction typically takes place under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
IrCl4+6HBr→H2IrBr6+4HCl
The resulting dihydrogen hexabromoiridate(IV) is then crystallized from the solution to obtain the hexahydrate form.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product. The compound is typically produced in specialized chemical manufacturing facilities equipped with the necessary equipment for handling iridium compounds.
化学反応の分析
Types of Reactions
Dihydrogen hexabromoiridate(IV) hexahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iridium(IV) center can undergo redox reactions, where it can be reduced to iridium(III) or oxidized to iridium(V).
Substitution Reactions: The bromide ligands in the complex can be substituted by other ligands, such as chloride or cyanide, under appropriate conditions.
Common Reagents and Conditions
Oxidation-Reduction Reactions: Common reagents include reducing agents like sodium borohydride or oxidizing agents like potassium permanganate.
Substitution Reactions: Reagents such as sodium chloride or potassium cyanide can be used to facilitate ligand exchange.
Major Products Formed
Reduction: Reduction of this compound can yield iridium(III) complexes.
Substitution: Substitution reactions can produce various iridium complexes with different ligands, depending on the reagents used.
科学的研究の応用
Dihydrogen hexabromoiridate(IV) hexahydrate has several applications in scientific research, including:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Analytical Chemistry: It is used as a reagent in analytical techniques for the detection and quantification of certain elements and compounds.
Biological Research:
作用機序
The mechanism of action of dihydrogen hexabromoiridate(IV) hexahydrate involves its ability to coordinate with other molecules and ions. The iridium(IV) center can form stable complexes with various ligands, which can influence the reactivity and properties of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
類似化合物との比較
Similar Compounds
Dihydrogen hexachloroiridate(IV) hexahydrate: Similar to dihydrogen hexabromoiridate(IV) hexahydrate but with chloride ligands instead of bromide.
Dihydrogen hexacyanoiridate(IV) hexahydrate: Contains cyanide ligands instead of bromide.
Uniqueness
This compound is unique due to the presence of bromide ligands, which can impart different reactivity and properties compared to its chloride and cyanide counterparts. The bromide ligands can influence the compound’s solubility, stability, and catalytic activity, making it suitable for specific applications where other iridium complexes may not be as effective.
特性
IUPAC Name |
tetrabromoiridium;hexahydrate;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.Ir.6H2O/h6*1H;;6*1H2/q;;;;;;+4;;;;;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFGAGPIECBDKD-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Br.Br.Br[Ir](Br)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6H14IrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



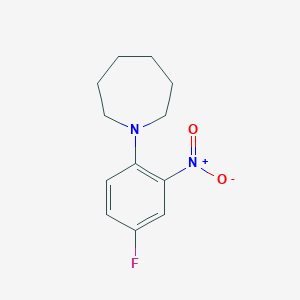


![Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16,18,21(53),22,24,27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene](/img/structure/B8203443.png)

